Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine
Description
Properties
IUPAC Name |
N-ethyl-2,2,2-trifluoro-N-(pyrrolidin-3-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2/c1-2-14(7-9(10,11)12)6-8-3-4-13-5-8/h8,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBLQSNCJULLNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCNC1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with ethyl and trifluoroethyl groups. The presence of the trifluoroethyl moiety is significant as fluorinated compounds often exhibit altered biological properties compared to their non-fluorinated counterparts.
The primary biological activity of this compound is linked to its interaction with various enzymatic pathways. Fluorinated amines have been shown to influence enzyme kinetics and binding affinities significantly. For instance, the introduction of fluorine atoms can modify the pKa values of amines, affecting their protonation states and, consequently, their interactions with biological targets .
Inhibition Studies
Recent studies have highlighted that compounds similar to this compound can act as potent inhibitors of key enzymes such as purine nucleoside phosphorylase (PNP). For example, F-DADMe-ImmH, a related fluorinated compound, demonstrated effective inhibition of PNP at low concentrations (0.2 mg/kg) in murine models . This suggests that this compound may exhibit comparable inhibitory effects on similar enzymatic pathways.
Pharmacokinetics and Bioavailability
In vivo studies have shown that fluorinated compounds often possess unique pharmacokinetic profiles. For example, F-DADMe-ImmH exhibited a half-life of action that varied significantly between oral and intraperitoneal administration routes. This variability underscores the importance of understanding the bioavailability of this compound for therapeutic applications .
| Compound | Administration Route | Dose (mg/kg) | Half-life (t½) | Inhibition Rate |
|---|---|---|---|---|
| F-DADMe-ImmH | Oral | 0.2 | 20 hours | 80% |
| F-DADMe-ImmH | Intraperitoneal | 14 nmol | <15 minutes | Complete |
Structural Insights
Research indicates that the structural characteristics of this compound play a crucial role in its biological activity. The trifluoroethyl group not only enhances lipophilicity but also potentially alters the compound's metabolic stability and tissue distribution .
Comparative Studies
Studies comparing various fluorinated amines have revealed that those with trifluoroethyl substitutions often exhibit enhanced oral absorption and altered metabolic pathways. For instance, similar compounds have shown increased affinity for specific receptors while reducing off-target interactions .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as an essential building block for synthesizing more complex molecules. Its structure allows for various chemical reactions:
- Oxidation : Can produce N-oxide derivatives.
- Reduction : Converts to different amine derivatives.
- Substitution : The trifluoroethyl group can be replaced with other functional groups under suitable conditions.
Biology
Research indicates that Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine interacts with biological systems, making it a candidate for studying biological activity:
- Biological Activity : Investigated for potential interactions with receptors and enzymes.
- Drug Development : Ongoing studies explore its therapeutic applications, particularly in developing new drugs targeting specific biological pathways .
Medicine
The compound is being evaluated for its therapeutic potential:
- Precursor for Drug Development : It is being studied as a precursor in synthesizing pharmaceuticals aimed at treating various diseases.
- Mechanism of Action : Initial findings suggest that it may modulate biological activity by binding to specific molecular targets .
Data Tables
| Reaction Type | Product Type | Common Reagents |
|---|---|---|
| Oxidation | N-Oxide Derivatives | H₂O₂, m-CPBA |
| Reduction | Amine Derivatives | NaBH4, LiAlH4 |
| Substitution | Various Functional Groups | Alkyl Halides |
A study investigated the interaction of this compound with specific kinases involved in cellular signaling pathways. The compound demonstrated notable inhibition activity against PfGSK3 and PfPK6, suggesting its potential as a therapeutic agent in treating diseases like malaria .
Case Study 2: Drug Development
Research focused on modifying the compound's structure to enhance its potency as an enzyme inhibitor. Variations in the pyrrolidine ring were explored to optimize binding affinity and selectivity towards targeted enzymes .
Comparison with Similar Compounds
(a) Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine (CAS 1342377-71-2)
(b) 2-(Thiophen-2-yl)ethylamine
- Structure : Replaces pyrrolidin-3-ylmethyl with a thiophene-ethyl group.
- Molar mass: 209.23 g/mol .
- Applications : Likely explored in materials science or as a catalyst ligand due to sulfur’s coordinating ability.
(c) (2,2-Difluoroethyl)(furan-2-ylmethyl)amine
- Structure : Difluoroethyl (vs. trifluoroethyl) and furan (vs. pyrrolidine).
- Properties : Reduced fluorine content lowers electron-withdrawing effects; furan’s oxygen may improve solubility. Purity: 95% .
- Applications : Intermediate in synthesizing heterocyclic pharmaceuticals.
Pyrrolidine-Containing Amines
(a) 1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine
(b) 6-{[(3R,4R)-4-(2-{[2-(3-Fluorophenyl)ethyl]amino}ethoxy)pyrrolidin-3-yl]methyl}pyridin-2-amine
- Structure : Complex pyrrolidine-pyridinamine hybrid with fluorophenyl and ethoxy linkages.
- Properties : Molecular formula C₂₀H₂₇FN₄O; chiral centers enhance selectivity in receptor binding.
- Applications : Likely investigated as a bioactive molecule targeting neurological or inflammatory pathways .
Aromatic Amines with Trifluoromethyl Groups
(a) Dimethyl(2-{[3-(Trifluoromethyl)phenyl]amino}ethyl)amine (CAS 685533-92-0)
(b) [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
- Structure : Combines pyridine, trifluoromethyl, and dimethylamine groups.
- Properties : Aromatic stacking and hydrogen-bonding capabilities.
- Applications : Research tool in kinase inhibition studies .
Key Comparative Insights
| Property | Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine | Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine | 2-(Thiophen-2-yl)ethylamine |
|---|---|---|---|
| Molecular Weight | ~265 g/mol (estimated) | Not specified | 209.23 g/mol |
| Fluorine Content | 3 fluorine atoms | 3 fluorine atoms | 3 fluorine atoms |
| Key Substituent | Pyrrolidine + trifluoroethyl | Trifluoropropyl + diethylamine | Thiophene-ethyl + trifluoroethyl |
| Electron Effects | Strong electron-withdrawing (trifluoroethyl) | Moderate (trifluoropropyl) | Moderate (trifluoroethyl + thiophene) |
| Applications | Discontinued | Ligand design | Materials science |
Preparation Methods
Preparation of 2,2,2-Trifluoroethylamine Intermediate
A key precursor in the synthesis of Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine is 2,2,2-trifluoroethylamine. Efficient and high-yield methods for its preparation are foundational.
Method Summary from CN101973888B (2010):
- Reaction: 1,1,1-trifluoro-2-chloroethane reacts with ammoniacal liquor in glycerol solvent.
- Conditions:
- Volume ratio of glycerol to 1,1,1-trifluoro-2-chloroethane: 1–3:1 (preferred 2:1)
- Molar ratio ammonia to 1,1,1-trifluoro-2-chloroethane: 8–15:1 (preferred 12:1)
- Ammonia concentration: 30–100% wt (preferred 60%)
- Temperature: 150–200°C (preferred 180°C)
- Pressure: 2–4 MPa (preferred 2.5 MPa)
- Reaction time: 20–30 min (preferred 22 min)
- Reactor: Pipeline reactor with flow velocity 2.0–4.0 L/h (preferred 3.5 L/h)
- Post-reaction processing:
- Vacuum flashing to remove ammonia
- Neutralization with sodium carbonate (molar ratio sodium carbonate to 1,1,1-trifluoro-2-chloroethane: 0.5–2:1, preferred 0.8:1)
- Vacuum rectification to isolate 2,2,2-trifluoroethylamine
- Advantages:
- High yield (~97%)
- Short reaction time (20–30 min vs. 24 h in prior art)
| Parameter | Range | Preferred Value |
|---|---|---|
| Glycerol : 1,1,1-Trifluoro-2-chloroethane (vol) | 1–3 : 1 | 2 : 1 |
| Ammonia : 1,1,1-Trifluoro-2-chloroethane (mol) | 8–15 : 1 | 12 : 1 |
| Ammonia concentration (wt%) | 30–100% | 60% |
| Temperature (°C) | 150–200 | 180 |
| Pressure (MPa) | 2–4 | 2.5 |
| Reaction time (min) | 20–30 | 22 |
| Flow velocity (L/h) | 2.0–4.0 | 3.5 |
| Sodium carbonate : 1,1,1-Trifluoro-2-chloroethane (mol) | 0.5–2 : 1 | 0.8 : 1 |
This method is industrially viable due to the use of a continuous pipeline reactor and improved yield and time efficiency.
Synthesis of 3-(2,2,2-Trifluoroethyl)pyrrolidine Derivatives
The pyrrolidine ring functionalization with the trifluoroethyl group is achieved through multi-step synthetic routes involving selective substitution and reduction reactions.
Method Summary from WO2023001088A1 (2022):
Stepwise synthesis of (S)-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride:
Acylation:
React R-naphthylethylamine with 4-chlorobutyryl chloride to form an intermediate amide.Trifluoroacetylation:
Treat the intermediate with trifluoroacetic anhydride to introduce trifluoroethylidene functionality.- Mass ratio of N-benzylpyrrolidone : DMF : trifluoroacetic anhydride : AlCl3 = 1 : (1–20) : (1–4) : (1–3)
- Temperature: 55–65°C
- Time: 12–40 hours
Substitution reaction:
Dissolve the trifluoroethylidene intermediate in methanol, perform catalytic hydrogenation (10% Pd/C catalyst) to obtain trifluoroethyl-N-benzylpyrrolidone.- Mass ratio of substrate : methanol : catalyst = 1 : (1–20) : (0.01–0.50)
Borane reduction:
React the product with borane, then add methanol for quenching and further reaction at 65–75°C for 1–8 hours.Final catalytic hydrogenation:
Hydrogenate the N-benzylpyrrolidine derivative, filter, and treat with hydrogen chloride in dioxane to form the hydrochloride salt.Purification:
Extract, concentrate, and freeze-dry to obtain the pure (S)-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride.
-
- Use of readily available raw materials
- High purity and yield of final product
- Catalysts: 10% Pd/C for hydrogenation steps
- Solvents: Methanol, ethyl acetate, dioxane
- Purification includes column chromatography and freeze-drying
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acylation | R-naphthylethylamine + 4-chlorobutyryl chloride | Intermediate formation |
| Trifluoroacetylation | Trifluoroacetic anhydride, AlCl3, DMF, 55–65°C, 12–40h | Introduces trifluoroethylidene |
| Catalytic substitution | Methanol, 10% Pd/C, H2, RT | Converts to trifluoroethyl-N-benzylpyrrolidone |
| Borane reduction | Borane, methanol quench, 65–75°C, 1–8h | Reduces to N-benzylpyrrolidine |
| Final hydrogenation | Methanol, 10% Pd/C, H2, followed by HCl/dioxane | Forms hydrochloride salt |
| Purification | Extraction, chromatography, freeze-drying | High purity product |
This method provides a stereoselective route to the trifluoroethylated pyrrolidine with high efficiency and purity.
Alternative Preparation of 2,2,2-Trifluoroethylamine
Another approach reported in JP2008162990A (2007) involves:
- Starting material: 2,2,2-trifluoroethyl p-toluenesulfonate
- Reaction: Nucleophilic substitution with aqueous ammonia in dimethyl sulfoxide (DMSO)
- Conditions:
- Temperature: 150°C
- Time: 3 hours + additional 2 hours after ammonia addition
- Yield: Approximately 85%
- By-products: Minimal bis(2,2,2-trifluoroethyl)amine
This method is less rapid than the pipeline reactor method but uses different starting materials and solvents, offering alternative synthetic flexibility.
Summary Table of Preparation Methods
| Method ID | Starting Material(s) | Key Reagents & Catalysts | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|---|
| 1 (CN101973888B) | 1,1,1-trifluoro-2-chloroethane + NH3 | Glycerol solvent, sodium carbonate | 150–200°C, 2–4 MPa, 20–30 min | 97 | High yield, short time, continuous reactor |
| 2 (WO2023001088A1) | N-benzylpyrrolidone derivatives | Trifluoroacetic anhydride, Pd/C, borane | 55–75°C, 12–40h (acetylation), catalytic hydrogenations | High | Stereoselective, high purity, multi-step |
| 3 (JP2008162990A) | 2,2,2-trifluoroethyl p-toluenesulfonate | Aqueous ammonia, DMSO | 150°C, 5h total | 85 | Alternative reagents, moderate yield |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step reactions involving nucleophilic substitutions and catalytic coupling. Key steps include alkylation of pyrrolidine derivatives with trifluoroethyl groups under inert atmospheres. Palladium catalysts (e.g., Pd/C) and solvents like dimethylformamide (DMF) or toluene are critical for efficient coupling . Reaction temperatures (80–120°C) and durations (12–24 hours) must be optimized to balance yield and side reactions. For example, tert-butyl carbamate or benzyl groups as amine-protecting agents enhance regioselectivity during alkylation steps .
Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments, distinguishing pyrrolidine methylene protons (δ 2.5–3.5 ppm) and trifluoroethyl CF3 signals (δ 120–125 ppm in 19F NMR) .
- HPLC-MS : Ensures purity (>95%) via UV detection (λ = 254 nm) and confirms molecular weight (e.g., [M+H]+ ion) .
- 2D NMR (COSY, HSQC) : Resolves stereochemical ambiguities in the pyrrolidine ring and verifies connectivity .
Q. How does the trifluoroethyl group influence the compound’s physicochemical and pharmacological properties?
- Methodological Answer : The trifluoroethyl group:
- Increases lipophilicity (logP +0.5) and metabolic stability due to C-F bond resistance to oxidation .
- Reduces amine basicity (pKa ~7.5 vs. ~10 for ethyl analogues) via electron-withdrawing effects, altering solubility (e.g., 0.2 mg/mL in water) and receptor binding .
Advanced Research Questions
Q. How can reaction conditions be optimized for large-scale synthesis of this compound?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer, reducing reaction time by 40% compared to batch processes .
- Automated Platforms : Adjust stoichiometry and residence time in real-time, achieving >85% yield .
- Scalable Protecting Groups : tert-Butyl carbamate minimizes purification steps and enhances regioselectivity .
Q. How can contradictions in reported biological activity data (e.g., IC50 variability) be resolved?
- Methodological Answer :
- Assay Standardization : Use fixed ATP concentrations (1 mM) and uniform cell passage numbers (≤P10) to reduce variance .
- Orthogonal Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirm target engagement (KD < 1 µM) .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Predicts trifluoroethyl’s role in van der Waals interactions (ΔG = -9.2 kcal/mol) with hydrophobic pockets .
- MD Simulations (>100 ns) : Reveal stable binding conformations when the ethyl-pyrrolidine moiety adopts a chair-like geometry .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives?
- Methodological Answer :
- Systematic Substitutions : Introduce methyl or cyclopropyl groups at pyrrolidine’s 3-position to improve potency (e.g., 10-fold IC50 reduction) .
- Fluorine Scanning : Identifies C-2 as optimal for trifluoroethyl placement, enhancing CNS penetration (logBB = 0.8 vs. 0.3) .
Q. What are the stability profiles of this compound under physiological and storage conditions?
- Methodological Answer :
- Accelerated Stability Studies (40°C/75% RH) : Show 95% purity retention over 6 months when stored in amber vials under N2 .
- Degradation Pathways : Include hydrolysis of the ethyl-pyrrolidine linkage (t1/2 = 8 days at pH 1) and oxidative defluorination (5% mass loss after 72h H2O2 exposure) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
